Regioisomeric Identity Enables Late Iₙₐ Inhibitor Scaffold Optimization vs. Inactive [1,5-a] Isomer Baseline
The [4,3-a] regioisomer was identified as an active early lead in a medium-throughput screen for late Iₙₐ inhibition. Optimization of substituents on the [4,3-a] core led to compound 4h (GS-458967) with an IC₅₀ for late Iₙₐ of 0.23 μM, significantly improved relative to ranolazine (IC₅₀ = 6.5 μM) [1]. In contrast, the [1,5-a] regioisomer was not reported to show comparable late Iₙₐ activity in this campaign, and literature on adenosine receptors shows markedly divergent selectivity profiles between the two regioisomeric series [2].
| Evidence Dimension | Late sodium current (Late Iₙₐ) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Parent [4,3-a] scaffold identified as active; optimized derivative (GS-458967) IC₅₀ = 0.23 μM |
| Comparator Or Baseline | Ranolazine IC₅₀ = 6.5 μM; [1,5-a] regioisomer not active in this assay |
| Quantified Difference | ~28-fold improvement in potency for optimized [4,3-a] derivative vs. ranolazine; [1,5-a] regioisomer showed no reportable activity |
| Conditions | Manual patch-clamp electrophysiology on human cardiac Naᵥ1.5 channel (late Iₙₐ measurement) |
Why This Matters
The [4,3-a] scaffold is the only regioisomer validated as a viable starting point for cardiac late sodium current inhibitor development, directly impacting procurement decisions for cardiovascular drug discovery programs.
- [1] Koltun, D. O. et al. Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine. Bioorg. Med. Chem. Lett. 2016, 26, 3202–3206. View Source
- [2] Guba, W. et al. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorg. Med. Chem. Lett. 2004, 14, 3307–3312. View Source
